molecular formula C10H16O B14668824 (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol CAS No. 41727-79-1

(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol

Cat. No.: B14668824
CAS No.: 41727-79-1
M. Wt: 152.23 g/mol
InChI Key: UNZKEQURSALCLE-NXEZZACHSA-N
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Description

(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is a bicyclic organic compound with a unique structure that includes a hydroxyl group attached to the first carbon of the octahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-naphthol using a palladium catalyst under high pressure and temperature. The reaction conditions often involve temperatures ranging from 100°C to 200°C and hydrogen pressures of 50-100 atm .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and as a potential ligand for receptor studies .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and in the treatment of certain neurological disorders .

Industry

Industrially, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of certain polymers and resins .

Mechanism of Action

The mechanism of action of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways. Additionally, it can bind to receptors, altering signal transduction pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .

Properties

CAS No.

41727-79-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h5,9-11H,1-4,6-7H2/t9-,10-/m1/s1

InChI Key

UNZKEQURSALCLE-NXEZZACHSA-N

Isomeric SMILES

C1CCC2=CCC[C@H]([C@@H]2C1)O

Canonical SMILES

C1CCC2=CCCC(C2C1)O

Origin of Product

United States

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